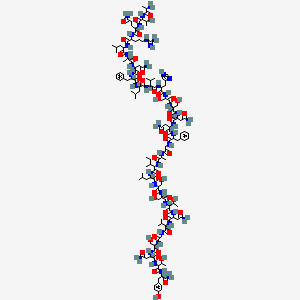
5-(chloromethyl)-1,3-oxazole;dichloromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-1,3-oxazole;dichloromethane is a compound that belongs to the class of heterocyclic organic compounds It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-(chloromethyl)-1,3-oxazole typically involves the chlorination of oxazole derivatives. One common method includes the reaction of oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-1,3-oxazole often employs continuous flow processing techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactors with high heat and mass transfer rates ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-1,3-oxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.
Reduction: Formation of 5-(chloromethyl)-2,3-dihydro-1,3-oxazole.
Applications De Recherche Scientifique
5-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-1,3-oxazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA modification . The oxazole ring itself can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of an oxazole ring.
5-(chloromethyl)furfural: Contains a furan ring and is used in similar applications but has different reactivity and properties.
Uniqueness
5-(chloromethyl)-1,3-oxazole is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H12Cl9NO |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
5-(chloromethyl)-1,3-oxazole;dichloromethane |
InChI |
InChI=1S/C4H4ClNO.4CH2Cl2/c5-1-4-2-6-3-7-4;4*2-1-3/h2-3H,1H2;4*1H2 |
Clé InChI |
KWVBHSFOAIXEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=N1)CCl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)



![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)

![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadec-9-enoate](/img/structure/B13384184.png)
